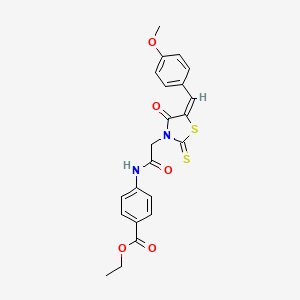

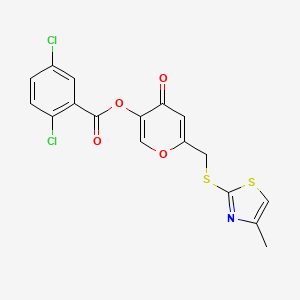

(E)-ethyl 4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carbonyl compound to form a Schiff base. For example, a novel Schiff base compound named as phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate is synthesized by the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol . Another example is the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) via the multi-component synthesis by the mechanochemical grinding of glycine, benzoyl chloride, an aromatic aldehyde and fused sodium acetate in the presence of drops of acetic anhydride .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography. In the case of the related compound phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate, the structure was verified using single-crystal X-ray diffraction .Scientific Research Applications

Structural Studies

This compound, like many others in its class, is often used in structural studies . The structure of these compounds can provide valuable insights into their properties and potential applications. For example, the dihedral angle between different groups in the molecule can affect its reactivity and interactions with other molecules .

Analgesic Applications

Derivatives of this compound have shown potential as analgesics . These compounds can decrease the number of acetic acid-induced writhes in mice, suggesting a potential for pain relief .

Antiplatelet and Anticoagulant Effects

These compounds have also demonstrated antiplatelet and anticoagulant effects . They can inhibit arachidonic acid and adenosine diphosphate induced platelet aggregation, and increase plasma recalcification time . This suggests a potential use in preventing blood clots.

Potential Use in Atherosclerosis Treatment

Given their antiplatelet and anticoagulant effects, these compounds could potentially be used in the treatment of atherosclerosis, a condition characterized by the buildup of plaques in the arteries .

Synthesis of Other Compounds

This compound can also serve as a precursor in the synthesis of other compounds . For example, it can be used in the synthesis of dibenzylidene ketone derivatives .

Potential Use in Material Science

Given its structural properties, this compound could potentially be used in material science, for example, in the development of new materials with specific properties .

properties

IUPAC Name |

ethyl 4-[[2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S2/c1-3-29-21(27)15-6-8-16(9-7-15)23-19(25)13-24-20(26)18(31-22(24)30)12-14-4-10-17(28-2)11-5-14/h4-12H,3,13H2,1-2H3,(H,23,25)/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYJGNOWGADYAH-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2883608.png)

![8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2883618.png)

![tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2883619.png)

![N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2883621.png)

![N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B2883623.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883624.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)